4,4'-Diaminotriphenylmethane

Übersicht

Beschreibung

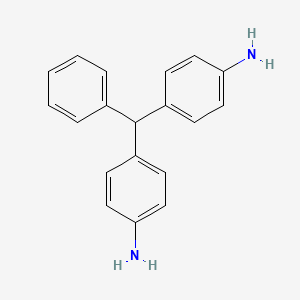

4,4’-Diaminotriphenylmethane is an aromatic diamine compound that has garnered significant interest in various fields of research and industry. This compound is characterized by its three phenyl groups connected to a central carbon atom, with two amino groups attached to the para positions of two of the phenyl rings. Its unique structure imparts distinct chemical and physical properties, making it a valuable monomer for the synthesis of high-performance polymers such as polyimides and polyamides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’-Diaminotriphenylmethane can be synthesized through the reaction of aniline with benzaldehyde. The reaction typically involves the use of acidic catalysts such as HZSM5 zeolite or H3PW12O40 under solvent-free conditions. The process is efficient, yielding high purity products with relatively short reaction times .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Diaminotriphenylmethane often employs microwave irradiation to reduce reaction times and improve yields. This method also minimizes the use of excess aniline, simplifying the purification process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Diaminotriphenylmethane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Nitro derivatives of 4,4’-Diaminotriphenylmethane.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Diaminotriphenylmethane has a wide range of applications in scientific research:

Chemistry: Used as a monomer for the synthesis of high-performance polymers such as polyimides and polyamides. .

Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.

Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.

Industry: Utilized in the production of advanced materials for aerospace, electronics,

Biologische Aktivität

4,4'-Diaminotriphenylmethane (also known as 4,4'-methylenedianiline or MDA) is a compound primarily used in the production of polymers and other industrial applications. Its biological activity has garnered attention due to its potential toxicity and carcinogenic effects. This article synthesizes findings from various studies to elucidate the biological effects of MDA, particularly focusing on its hepatotoxicity, mutagenicity, and potential therapeutic applications.

1.1 Hepatotoxicity

MDA is known to cause significant liver damage. A study involving Sprague-Dawley rats demonstrated that administration of MDA resulted in acute hepatobiliary injury. The findings indicated:

- Severe damage to biliary epithelial cells.

- Elevated serum markers of liver injury (SGOT and SGPT).

- Altered biliary secretion, with a notable increase in biliary glucose and a decrease in bile salts and bilirubin levels .

In humans, exposure to MDA has been linked to hepatocellular damage, evidenced by elevated liver enzymes following ingestion of contaminated food products .

1.2 Carcinogenicity

MDA has been classified as a probable human carcinogen due to its mutagenic properties observed in animal studies. Research indicates:

- Rats exposed to MDA developed various tumors, including hepatomas and kidney tumors, after prolonged exposure .

- A significant increase in thyroid tumors was noted in studies where rats were administered MDA via drinking water over two years .

2. Pharmacokinetics

The pharmacokinetic behavior of MDA has been modeled to understand its absorption, distribution, metabolism, and excretion (ADME). A physiologically based pharmacokinetic (PBPK) model indicated:

- MDA accumulates in the liver and kidneys after exposure.

- The model was calibrated using kinetic studies from animal experiments and validated with data from occupational exposure cases .

3. Antioxidant and Antimicrobial Activities

Recent studies have explored the potential therapeutic benefits of modified forms of MDA. New compounds synthesized from MDA have shown promising antioxidant and antimicrobial properties:

- Compounds derived from MDA demonstrated effective free radical scavenging activities.

- Antimicrobial assays revealed significant inhibition zones against various pathogens when tested using the disk diffusion method .

4.1 Occupational Exposure

A notable case involved workers exposed to MDA during the production of hard plastic materials, leading to acute hepatitis symptoms shortly after exposure . This highlights the risks associated with industrial applications of MDA.

4.2 Animal Studies

In a controlled study, rats administered high doses of MDA exhibited severe liver cirrhosis and tumor development over time. These findings emphasize the long-term risks associated with chronic exposure to this compound .

5. Summary Table of Biological Effects

6. Conclusion

The biological activity of this compound is characterized by significant hepatotoxicity and carcinogenic potential, alongside emerging therapeutic properties in modified derivatives. Continued research is essential to fully understand its mechanisms of action and potential applications in medicine while ensuring safety measures are upheld in industrial settings.

Eigenschaften

IUPAC Name |

4-[(4-aminophenyl)-phenylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19H,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVXFWNYNXCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975705 | |

| Record name | 4,4'-(Phenylmethylene)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-40-7 | |

| Record name | 4,4′-(Phenylmethylene)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Benzylidenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminotriphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Phenylmethylene)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-benzylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.